2,6-Dibromo-triazolo[1,5-A]pyridine chemical properties
2,6-Dibromo-triazolo[1,5-A]pyridine chemical properties
An In-Depth Technical Guide to 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore, recognized for its role as a purine isostere and its presence in a multitude of biologically active agents.[4][5][6] The introduction of two bromine atoms at the 2- and 6-positions transforms this core into a highly versatile building block, offering dual points for molecular elaboration through modern synthetic methodologies. This document details the compound's core physicochemical properties, proposes a logical synthetic pathway, explores its chemical reactivity with a focus on cross-coupling reactions, and discusses its strategic application in drug discovery programs.
The[1][2][3]Triazolo[1,5-a]pyridine Scaffold: A Privileged Core
The[1][2][3]triazolo[1,5-a]pyridine system is a fused heteroaromatic ring system described as an aza-analog of indolizine.[5] This structure consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyridine ring.[5] This electronic arrangement imparts unique chemical properties and a capacity for diverse molecular interactions, making it a "privileged scaffold" in medicinal chemistry.
Derivatives of this core have demonstrated a remarkable breadth of biological activities, including roles as:
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JAK1/2 Inhibitors: For treating inflammatory conditions like rheumatoid arthritis.[7]
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RORγt Inverse Agonists: A therapeutic target for psoriasis.[8]
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Anticancer and Antiviral Agents: Due to their structural similarity to nucleic acid bases.[9]
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CNS-Modulating Agents: For the treatment of sleep disorders and anxiety.[9]
The subject of this guide, 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine, leverages this potent core by incorporating two strategically placed bromine atoms. These atoms serve as versatile synthetic "handles," enabling chemists to perform subsequent functionalization and explore structure-activity relationships (SAR) in a systematic manner.
Caption: Core structure and the dibrominated target compound.
Core Chemical and Physical Properties
Precise experimental data for 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is not extensively published. However, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Data | Source |
| CAS Number | 1401624-81-4 | [10] |
| Molecular Formula | C₆H₃Br₂N₃ | [11] |
| Molecular Weight | 276.91 g/mol | Calculated |
| Monoisotopic Mass | 274.8694 Da | [11] |
| Physical State | Predicted to be a white to off-white solid at room temperature, based on analogs like 2-amino-6-bromo-[1][2][3]triazolo[1,5-a]pyridine.[1] | Inferred |
| InChIKey | DHPMUKGOPWYVSU-UHFFFAOYSA-N | [11] |
| SMILES | C1=CC2=NC(=NN2C=C1Br)Br | [11] |
Spectroscopic Profile (Predicted)
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¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to coupling with each other.
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¹³C NMR: Six distinct signals are expected, four for the carbon atoms in the pyridine ring (two of which are C-Br) and two for the carbons in the triazole ring (one C-Br). The carbons bonded to bromine will be significantly shifted.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with major peaks corresponding to the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio. Predicted adducts include [M+H]⁺ at m/z 275.87668 and [M+Na]⁺ at m/z 297.85862.[11]
Synthesis and Mechanistic Rationale
While specific literature for the synthesis of 2,6-Dibromo-[1][2][3]triazolo[1,5-a]pyridine is sparse, a robust synthetic route can be designed based on well-established methods for forming the triazolo[1,5-a]pyridine ring system.[12] A highly plausible approach involves the intramolecular oxidative N-N bond formation from a suitably substituted N-(pyridin-2-yl)amidine precursor.
Caption: Key cross-coupling reactions for derivatization.
Protocol: Exemplary Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for attaching an aryl group at one of the bromine positions. A step-wise or one-pot difunctionalization is also feasible, often requiring modulation of reaction conditions.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.).
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Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane or toluene/ethanol. The choice of solvent is critical for ensuring all reagents remain in solution at the reaction temperature.
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Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
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Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the mono-arylated product.
Causality: The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base activates the boronic acid and facilitates the transmetalation step. The phosphine ligands stabilize the palladium center and modulate its reactivity.
Applications in Drug Discovery
The utility of 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine in drug discovery is rooted in its role as a scaffold for library synthesis. By performing two distinct cross-coupling reactions, researchers can generate a vast array of compounds with diverse substituents at the 2- and 6-positions.
Caption: Drug discovery workflow using the dibromo scaffold.
This strategy is exceptionally powerful for mapping the SAR of a target protein. For instance, in developing a kinase inhibitor, one position (e.g., R1) could be varied to optimize interactions with the hinge-binding region of the kinase, while the other position (e.g., R2) is modified to project into a solvent-exposed region to improve pharmacokinetic properties like solubility and metabolic stability. The discovery of potent JAK1/2 inhibitors based on the triazolo[1,5-a]pyridine core highlights the potential of this approach. [7]
Safety and Handling
No specific GHS/CLP classification is available for 2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine. However, based on the data for the related precursor 2,6-Dibromopyridine, caution is warranted. [3]
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Potential Hazards (extrapolated from 2,6-Dibromopyridine):
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Recommended Precautions:
Conclusion
2,6-Dibromo-t[1][2][3]riazolo[1,5-a]pyridine is a high-value synthetic intermediate that combines the biologically relevant triazolopyridine core with the synthetic flexibility of two reactive bromine atoms. Its true potential is realized in its application as a foundational scaffold for the rapid generation of compound libraries. For researchers in drug discovery and materials science, this molecule offers an efficient and strategic entry point for developing novel, highly functionalized molecules with tailored properties. Its utility in modern, transition-metal-catalyzed reactions ensures its continued relevance in the pursuit of new chemical entities.
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- Wang, J., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225.
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